molecular formula C8H8N2O2 B12459705 8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one

8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one

Cat. No.: B12459705
M. Wt: 164.16 g/mol
InChI Key: RLGQPXISQBSASS-UHFFFAOYSA-N
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Description

8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one is a heterocyclic compound that features a fused pyridine and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one typically involves the reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride . The process begins with the preparation of 3-aminopyridin-2(1H)-ones from 1,3-diketones and chloroacetamide, followed by cyclization with chloroacetyl chloride to form the oxazinone ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison: 8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C8H8N2O2/c1-5-2-3-9-8-7(5)10-6(11)4-12-8/h2-3H,4H2,1H3,(H,10,11)

InChI Key

RLGQPXISQBSASS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)OCC(=O)N2

Origin of Product

United States

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